2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide
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Description
The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidine core structure . This core structure is common in many bioactive compounds and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds such as benzofuro[3,2-b]pyridine derivatives have been synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes . The reaction is mediated by triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidine core is a fused ring system that includes a benzene ring, a furan ring, and a pyrimidine ring .Scientific Research Applications
I have conducted several searches to find scientific research applications for the compound known as “N-(3,5-dimethylphenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide”, also referred to as “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3,5-dimethylphenyl)acetamide” or “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide”. Unfortunately, the searches did not yield specific applications for this compound.
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-13(2)9-14(8-12)23-17(24)10-26-20-19-18(21-11-22-20)15-5-3-4-6-16(15)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJUHAOXNCAPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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